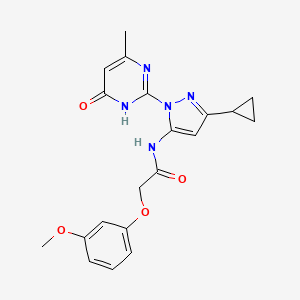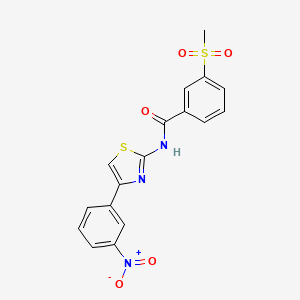
3-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a methylsulfonyl group, and a thiazole ring with a nitrophenyl group attached. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a methylsulfonyl group, and a thiazole ring with a nitrophenyl group attached. The presence of these functional groups would likely influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the nitro group on the phenyl ring could potentially undergo reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, influencing the compound’s solubility and melting point .Aplicaciones Científicas De Investigación
Electrophysiological Activity
A study described the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, highlighting their potency in in vitro Purkinje fiber assays comparable to that of known selective class III agents. This indicates the potential of the methylsulfonylamino group for producing class III electrophysiological activity in the N-substituted benzamide series (Morgan et al., 1990).
Carbonic Anhydrase Inhibition
Another study synthesized metal complexes of heterocyclic sulfonamide, demonstrating strong carbonic anhydrase inhibitory properties. These complexes were found to be very powerful inhibitors against human carbonic anhydrase isoenzymes, indicating the potential use of these compounds in medical research (Büyükkıdan et al., 2013).
Glucokinase Activation
Research on 3-alkoxy-5-phenoxy-N-thiazolyl benzamides, including compounds with the methylsulfonyl group, has identified potent and orally bioavailable glucokinase activators. These compounds have shown significant glucose-lowering effects in animal models, suggesting applications in diabetes management (Iino et al., 2009).
Antimalarial and Antiviral Properties
A theoretical investigation highlighted the antimalarial properties of sulfonamide derivatives and their potential utilization in COVID-19 drug research. This research provides insights into the reactivity and biological activity of these compounds, suggesting a broad spectrum of pharmacological applications (Fahim & Ismael, 2021).
Anticancer Activity
Indapamide derivatives, including compounds with sulfonyl groups, have been synthesized and evaluated for their pro-apoptotic activity against cancer cell lines. These studies demonstrate the potential of these compounds as anticancer agents (Yılmaz et al., 2015).
Gelation Properties
The role of methyl functionality and S⋯O interaction in gelation behavior has been explored in N-(thiazol-2-yl) benzamide derivatives, revealing the impact of molecular structure on gelation/non-gelation behavior. This research may inform the design of new materials with specific physical properties (Yadav & Ballabh, 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-methylsulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5S2/c1-27(24,25)14-7-3-5-12(9-14)16(21)19-17-18-15(10-26-17)11-4-2-6-13(8-11)20(22)23/h2-10H,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAHEFILCPNHAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

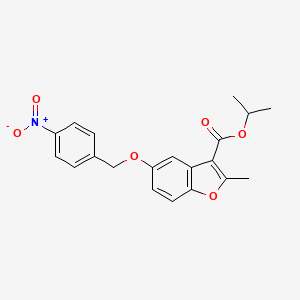
![8-ethyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2640112.png)
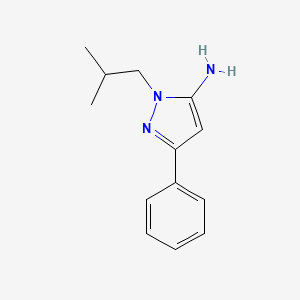
![1-benzyl-N-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2640114.png)
![N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2640116.png)
![2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine](/img/structure/B2640119.png)
![N-[4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propanamide](/img/structure/B2640120.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2640122.png)
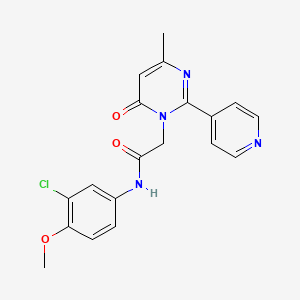
![3-fluoro-4-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2640126.png)
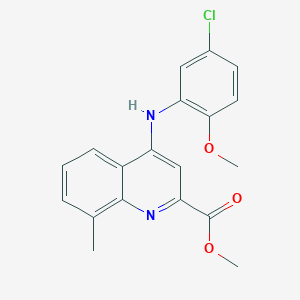
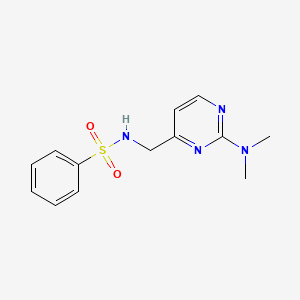
![2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetic acid](/img/structure/B2640130.png)
